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molecular formula C9H12N2O3 B8656384 2-Methoxy-3-nitro-5-ethyl-6-methylpyridine

2-Methoxy-3-nitro-5-ethyl-6-methylpyridine

Cat. No. B8656384
M. Wt: 196.20 g/mol
InChI Key: UQIZYXSKTPHPFM-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A solution of 2-methoxy-3-nitro-5-ethyl-6-methylpyridine (535 mg, 2.72 mmol) in methanol (8 mL) and tetrahydrofuran (8 mL) containing 5% palladium on carbon (83 mg) was hydrogenated at atmospheric pressure for 5 hours. The catalyst was filtered off the solvent evaporated to yield 436 mg (98%) of oily product.
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([CH2:12][CH3:13])=[C:5]([CH3:14])[N:4]=1>CO.O1CCCC1.[Pd]>[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[CH:7][C:6]([CH2:12][CH3:13])=[C:5]([CH3:14])[N:4]=1

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
COC1=NC(=C(C=C1[N+](=O)[O-])CC)C
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
83 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off the solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=NC(=C(C=C1N)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 436 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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